molecular formula C18H16N4S B511740 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 379238-85-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B511740
CAS No.: 379238-85-4
M. Wt: 320.4g/mol
InChI Key: SVPTYFQAPONVFM-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole, thieno, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thieno and pyrimidine derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. This ensures consistent quality and yield while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of pyrazole, thieno, and pyrimidine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-16-15(14-7-5-4-6-8-14)13(3)23-18(16)20-10-19-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPTYFQAPONVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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